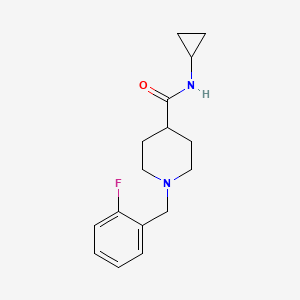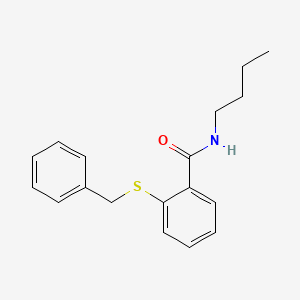
N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
This compound belongs to a class of triazole derivatives, known for their diverse biological activities and applications in various fields of chemistry and pharmacology. Triazole derivatives have been extensively studied for their potential as therapeutic agents, with research focusing on their synthesis, chemical properties, and biological activities.
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions with high specificity for substituent groups on the triazole ring. For example, a related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized through a five-step process starting from 4-chlorobenzenamine, with reaction conditions optimized for yield and purity (Kan, 2015).
Molecular Structure Analysis
Molecular structure analysis of triazole derivatives typically involves spectroscopic methods such as NMR, IR, and mass spectrometry, along with X-ray diffraction for crystalline compounds. These techniques provide detailed insights into the molecular conformation, bonding patterns, and electron distribution within the molecule. For instance, new (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides were characterized by 1H and 13C NMR, IR, MS spectra, CHN analyses, and x-ray diffraction crystallography, revealing intricate details of their molecular structure (Shen et al., 2013).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, reflecting their versatile chemical properties. The reactivity is often influenced by the substituents on the triazole ring and the presence of functional groups, leading to a wide range of chemical transformations and applications in synthesis. For example, synthesis and biological screening of novel derivatives of 3-(N-Substituted carboxamidoethylthio)-(4H)-1,2,4-triazoles show the diversity in chemical reactions and potential biological activities (Manikrao et al., 2011).
Propiedades
IUPAC Name |
N-butyl-1-(3-chlorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-3-4-8-16-14(20)13-10(2)19(18-17-13)12-7-5-6-11(15)9-12/h5-7,9H,3-4,8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQUJMGSWFATOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-butyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434403.png)
![N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4434404.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4434411.png)
![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4434427.png)

![1-[(4-methylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B4434442.png)
![{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile](/img/structure/B4434445.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxybutanamide](/img/structure/B4434453.png)
![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4434459.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B4434467.png)
![2-{[3-(4-ethylphenyl)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4434471.png)

![2-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B4434496.png)